Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate is a chemical compound with the molecular formula C12H10BrClN2O2 and a molecular weight of 329.58 g/mol It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms
Preparation Methods
The synthesis of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate typically involves the reaction of 6-bromo-4-chloroquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride .
Scientific Research Applications
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(6-bromo-1H-indol-2-yl)acetate
- Ethyl 2-(6-bromo-1H-benzimidazol-2-yl)acetate
- Methyl 2-(4-chloroquinazolin-2-yl)acetate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of bromine and chlorine atoms in this compound makes it distinct and potentially useful for specific applications .
Properties
CAS No. |
1260897-33-3 |
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Molecular Formula |
C12H10BrClN2O2 |
Molecular Weight |
329.57 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4-chloroquinazolin-2-yl)acetate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-11(17)6-10-15-9-4-3-7(13)5-8(9)12(14)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
LRWSHASQQLNCJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
Origin of Product |
United States |
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